molecular formula C12H14N2 B3359164 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 84186-33-4

6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B3359164
CAS No.: 84186-33-4
M. Wt: 186.25 g/mol
InChI Key: DLPVHLASXZWECL-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of fused benzimidazoles This compound is characterized by its unique structure, which includes a pyrido ring fused to a benzimidazole core The presence of a methyl group at the 6th position of the pyrido ring further distinguishes it from other similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The use of acidic or basic catalysts can facilitate the cyclization process, leading to the formation of the desired product with good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved product yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or pyrido rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is unique due to the presence of the methyl group at the 6th position of the pyrido ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-5-4-6-10-12(9)13-11-7-2-3-8-14(10)11/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPVHLASXZWECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510159
Record name 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84186-33-4
Record name 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
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Reactant of Route 6
6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

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